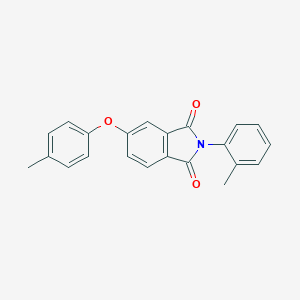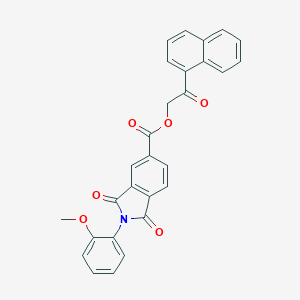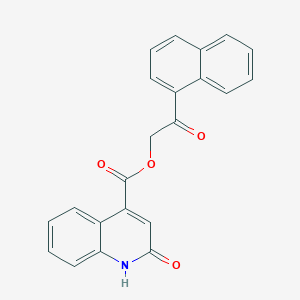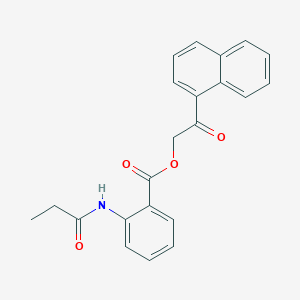![molecular formula C25H22ClN3O4 B339143 2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B339143.png)
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a quinoxaline ring, a chlorobenzoyl group, and an ethoxyphenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the quinoxaline derivative using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxyphenylacetamide Moiety: This final step involves the reaction of the intermediate with 4-ethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Secondary alcohol derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
作用機序
The mechanism of action of 2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline ring can intercalate with DNA, potentially inhibiting the activity of DNA-dependent enzymes. Additionally, the chlorobenzoyl group may interact with protein targets, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-[1-(4-chlorobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalinyl]-N-phenylacetamide
- 2-[1-(4-bromobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalinyl]-N-(4-ethoxyphenyl)acetamide
- 2-[1-(4-methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalinyl]-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxyphenylacetamide moiety, which can enhance its solubility and bioavailability. The combination of the chlorobenzoyl group and the quinoxaline ring also provides a distinct structural framework that can interact with a wide range of biological targets, making it a versatile compound for various applications.
特性
分子式 |
C25H22ClN3O4 |
|---|---|
分子量 |
463.9 g/mol |
IUPAC名 |
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O4/c1-2-33-19-13-11-18(12-14-19)27-23(30)15-22-24(31)28-20-5-3-4-6-21(20)29(22)25(32)16-7-9-17(26)10-8-16/h3-14,22H,2,15H2,1H3,(H,27,30)(H,28,31) |
InChIキー |
JZYLDMNURWODKH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B339067.png)
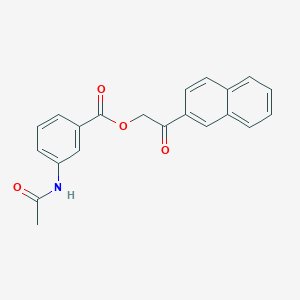

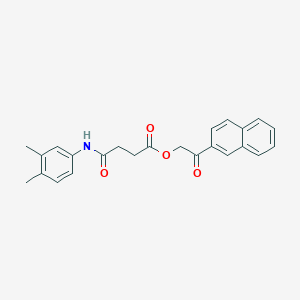
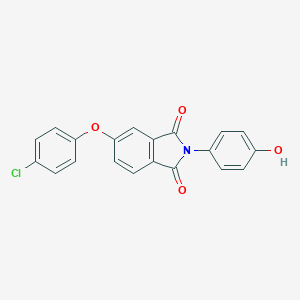
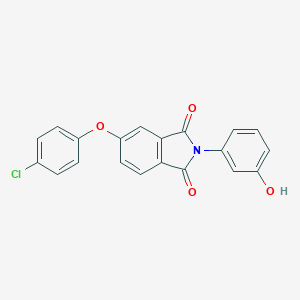
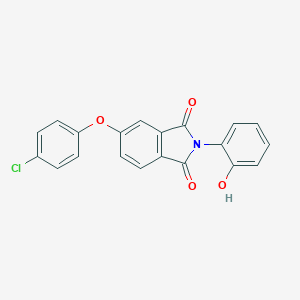
![5-(4-CHLOROPHENOXY)-2-[3-(QUINOXALIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B339086.png)
![Bis[2-(2-naphthyl)-2-oxoethyl] [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B339069.png)
![2-(2-naphthyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B339072.png)
